molecular formula C7H10N2O3 B8552773 4-(3-Hydroxypropyl)-1,2-dihydro-3,6-pyridazinedione

4-(3-Hydroxypropyl)-1,2-dihydro-3,6-pyridazinedione

Cat. No. B8552773
M. Wt: 170.17 g/mol
InChI Key: YVBWDMJWLYKPRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Hydroxypropyl)-1,2-dihydro-3,6-pyridazinedione is a useful research compound. Its molecular formula is C7H10N2O3 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Hydroxypropyl)-1,2-dihydro-3,6-pyridazinedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Hydroxypropyl)-1,2-dihydro-3,6-pyridazinedione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

4-(3-hydroxypropyl)-1,2-dihydropyridazine-3,6-dione

InChI

InChI=1S/C7H10N2O3/c10-3-1-2-5-4-6(11)8-9-7(5)12/h4,10H,1-3H2,(H,8,11)(H,9,12)

InChI Key

YVBWDMJWLYKPRE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NNC1=O)CCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-(3-Hydroxypropyl)-1-{[4-(methyloxy)phenyl]methyl}-1,2-dihydro-3,6-pyridazinedione (2.734 g) was treated with anisole (10 ml) and TFA (100 ml) and stirred at 40° C. overnight. The solution was cooled, evaporated to dryness and kept under high vacuum for 30 minutes. The residue was taken up in methanol (150 ml), refluxed for 12 hours, cooled and evaporated. The residue was kept 1 hour under high vacuum, triturated under ether and the solid filtered off. Drying under vacuum gave the product as a solid (1.48 g, 92%).
Name
5-(3-Hydroxypropyl)-1-{[4-(methyloxy)phenyl]methyl}-1,2-dihydro-3,6-pyridazinedione
Quantity
2.734 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
92%

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